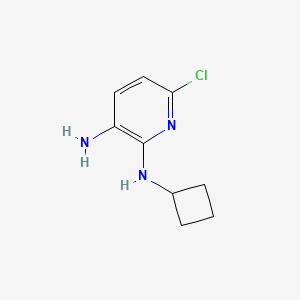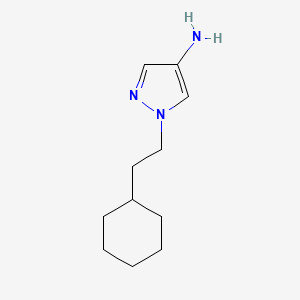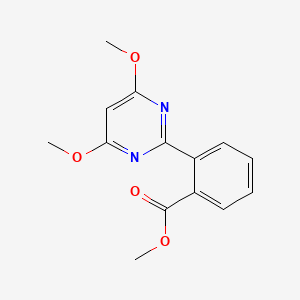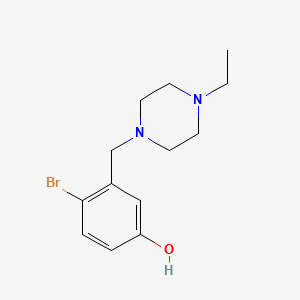
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is a complex organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a pyrrolidin-2-one ring, which is a five-membered lactam structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters . The reaction conditions usually include heating the reaction mixture at 65–75°C for 3–4 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale procedures similar to the laboratory methods but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring.
Scientific Research Applications
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
What sets (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid apart from these similar compounds is its specific structural configuration and the presence of the heptanoic acid chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18N2O4 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
7-oxo-7-[[(3S)-2-oxopyrrolidin-3-yl]amino]heptanoic acid |
InChI |
InChI=1S/C11H18N2O4/c14-9(4-2-1-3-5-10(15)16)13-8-6-7-12-11(8)17/h8H,1-7H2,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI Key |
MJLXEVSQWFHFST-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]1NC(=O)CCCCCC(=O)O |
Canonical SMILES |
C1CNC(=O)C1NC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)








![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)


